N'-[(E)-[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide
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Overview
Description
N’-[(E)-[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential anticonvulsant properties and has been studied for its interactions with various molecular targets related to epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide typically involves the condensation of 5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-carbaldehyde with 3-nitrobenzohydrazide. The reaction is often carried out in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, particularly in the context of epilepsy.
Medicine: Potential anticonvulsant properties make it a candidate for the development of new antiepileptic drugs.
Industry: Could be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide involves its interaction with molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors. These interactions can modulate neuronal excitability and reduce seizure activity. The compound also shows good binding properties with the Na/H exchanger, which may contribute to its anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
N’-[(E)-[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide stands out due to its unique combination of a benzothiazole moiety with a furan ring and a nitrobenzohydrazide group. This structural arrangement contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C19H12N4O4S2 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[(E)-[5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-yl]methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C19H12N4O4S2/c24-18(12-4-3-5-13(10-12)23(25)26)22-20-11-14-8-9-17(27-14)29-19-21-15-6-1-2-7-16(15)28-19/h1-11H,(H,22,24)/b20-11+ |
InChI Key |
VIQFUPBZALEMCG-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=CC=C(O3)/C=N/NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=CC=C(O3)C=NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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